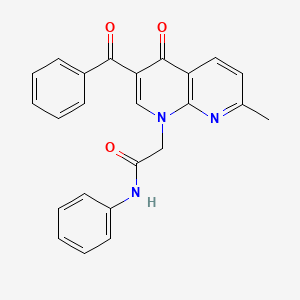

(3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

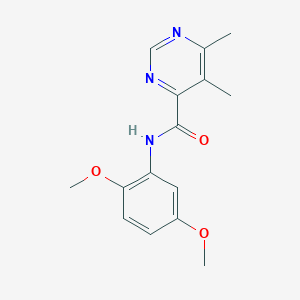

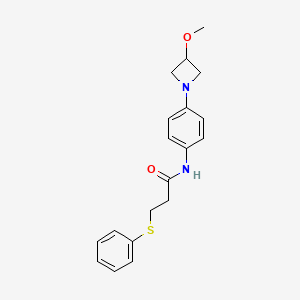

The compound is an organic molecule that contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . It also contains a fluorophenoxy group and a xanthenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the azetidine ring, the fluorophenoxy group, and the xanthenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include things like its melting point, boiling point, solubility, and stability. Without specific data, it’s not possible to provide these details for this compound .Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Reactions

A study by Wang et al. highlights the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from readily available l-(+)-methionine. This compound was used for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. The research suggests that the azetidine ring, similar in structure to the queried compound, serves as a potential chiral unit for asymmetric induction reactions, emphasizing the role of the bulky substituent in controlling enantioselectivities (Wang et al., 2008).

Fluorescence Probes Development

Setsukinai et al. designed and synthesized novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. The probes, based on xanthenone derivatives, demonstrate minimal autoxidation and have potential applications in studying the roles of hROS in various biological and chemical processes (Setsukinai et al., 2003).

Synthesis of Fluorophores

Woydziak et al. presented a method for synthesizing fluorinated fluorophores through sequential nucleophilic aromatic substitution reactions. This approach, using hexafluorobenzophenone as a precursor, provides access to fluorinated benzophenones, xanthones, and other derivatives. The resulting compounds exhibit tunable absorption and emission spectra, highlighting their utility in developing novel fluorinated fluorophores with enhanced photostability and spectroscopic properties (Woydziak et al., 2012).

Antimycobacterial Agents

Ali and Yar synthesized novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives, evaluating their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. One of the derivatives showed significant antimycobacterial activity, suggesting the potential of such compounds in developing new treatments for tuberculosis (Ali & Yar, 2007).

Wirkmechanismus

Target of Action

It is known that azetidin-2-ones, a class of compounds to which this molecule belongs, have been investigated for their antimitotic properties . They are known to target tubulin, a protein involved in cell division, and act as selective estrogen-receptor modulators (SERMs) .

Mode of Action

Based on the structural similarity to other azetidin-2-ones, it can be inferred that it might interact with its targets through intramolecular c—h o bonding between the 3,4,5- trimethoxyphenyl ring and the lactam ketone . This interaction could potentially disrupt the normal functioning of the target proteins, leading to the observed biological effects.

Biochemical Pathways

Given the antimitotic properties of related azetidin-2-ones, it is plausible that this compound could affect pathways related to cell division and growth .

Result of Action

Given the antimitotic properties of related azetidin-2-ones, it is plausible that this compound could inhibit cell division and growth .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO3/c25-17-9-11-18(12-10-17)28-15-16-13-26(14-16)24(27)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-12,16,23H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSRVIHMFZSZOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)COC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine](/img/structure/B2898136.png)

![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2898154.png)

![5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2898155.png)